molecular formula C24H27ClFN5O3 B12402776 Egfr/her2-IN-4

Egfr/her2-IN-4

Cat. No.: B12402776
M. Wt: 488.0 g/mol
InChI Key: DBDXRFYGZAEXEW-AATRIKPKSA-N
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Description

Egfr/her2-IN-4 is a small molecule inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell growth, division, and differentiation. Malfunctions in these receptors are often associated with various cancers, particularly breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/her2-IN-4 typically involves multiple steps, including the formation of heterocyclic cores and subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Egfr/her2-IN-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Egfr/her2-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Egfr/her2-IN-4 exerts its effects by binding to the ATP-binding sites of EGFR and HER2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of tyrosine residues in the intracellular domain, which in turn blocks downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) pathways. These pathways are crucial for cell proliferation and survival, and their inhibition leads to reduced tumor growth and increased apoptosis .

Comparison with Similar Compounds

Egfr/her2-IN-4 is compared with other similar compounds such as:

This compound is unique due to its balanced inhibition of both EGFR and HER2, making it a promising candidate for treating cancers that involve both receptors .

Properties

Molecular Formula

C24H27ClFN5O3

Molecular Weight

488.0 g/mol

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(2-ethoxyethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C24H27ClFN5O3/c1-4-33-10-11-34-22-14-20-17(13-21(22)30-23(32)6-5-9-31(2)3)24(28-15-27-20)29-16-7-8-19(26)18(25)12-16/h5-8,12-15H,4,9-11H2,1-3H3,(H,30,32)(H,27,28,29)/b6-5+

InChI Key

DBDXRFYGZAEXEW-AATRIKPKSA-N

Isomeric SMILES

CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN(C)C

Canonical SMILES

CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN(C)C

Origin of Product

United States

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